molecular formula C24H24N2O4S B11410809 3,7-bis(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3,7-bis(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11410809
M. Wt: 436.5 g/mol
InChI Key: SDUQAECVSDKVLN-UHFFFAOYSA-N
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Description

3,7-BIS(4-ETHOXYPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex organic compound that belongs to the class of thiazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both thiazole and pyridine rings, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 3,7-BIS(4-ETHOXYPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . These reactions are usually carried out under mild conditions, often in the presence of a base such as potassium hydroxide in an ethanolic solution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,7-BIS(4-ETHOXYPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings and the thiazole moiety.

Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Scientific Research Applications

3,7-BIS(4-ETHOXYPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-BIS(4-ETHOXYPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to the disruption of cellular processes in pathogens or cancer cells . The thiazole and pyridine rings play a crucial role in binding to these targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar compounds to 3,7-BIS(4-ETHOXYPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE include other thiazolopyridine derivatives such as:

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

3,7-bis(4-ethoxyphenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C24H24N2O4S/c1-3-29-18-9-5-16(6-10-18)20-13-22(27)26-23(21(20)14-25)31-15-24(26,28)17-7-11-19(12-8-17)30-4-2/h5-12,20,28H,3-4,13,15H2,1-2H3

InChI Key

SDUQAECVSDKVLN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)OCC)O

Origin of Product

United States

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